molecular formula C10H15N3O5S2 B14826196 N,N'-(4-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide

N,N'-(4-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide

Cat. No.: B14826196
M. Wt: 321.4 g/mol
InChI Key: FRNIQYXEXCYZDX-UHFFFAOYSA-N
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Description

N,N’-(4-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide is a chemical compound with the molecular formula C10H15N3O5S2 and a molecular weight of 321.376 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 4-position and two methanesulfonamide groups at the 2,5-positions

Properties

Molecular Formula

C10H15N3O5S2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[4-cyclopropyloxy-5-(methanesulfonamido)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O5S2/c1-19(14,15)12-8-6-11-10(13-20(2,16)17)5-9(8)18-7-3-4-7/h5-7,12H,3-4H2,1-2H3,(H,11,13)

InChI Key

FRNIQYXEXCYZDX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of N,N’-(4-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-(4-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(4-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of enzyme catalysis and the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(4-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

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